molecular formula C15H11N9O B2436916 2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide CAS No. 1448051-14-6

2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2436916
CAS No.: 1448051-14-6
M. Wt: 333.315
InChI Key: STMYYHCQCRJBSQ-UHFFFAOYSA-N
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Description

2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of triazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic synthesisThis reaction is performed under mild conditions and is highly efficient .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole and pyrimidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while reduction could produce amines or alcohols.

Scientific Research Applications

2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of triazole and pyrimidine rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N9O/c25-15(12-7-19-24(22-12)11-4-2-1-3-5-11)21-13-6-14(18-9-17-13)23-10-16-8-20-23/h1-10H,(H,17,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMYYHCQCRJBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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